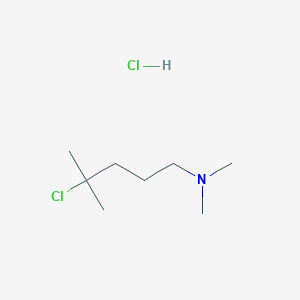
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride, commonly known as DMBA, is a chemical compound used in scientific research for its potential as a thermogenic and fat-burning agent. DMBA is structurally similar to the banned substance DMAA (1,3-dimethylamylamine) and is often used as a replacement for DMAA in dietary supplements.
作用機序
DMBA is believed to work through a similar mechanism as DMAA, by increasing the release of norepinephrine and dopamine in the central nervous system. This leads to increased energy expenditure and fat oxidation, as well as increased focus and alertness.
Biochemical and Physiological Effects
DMBA has been shown to increase heart rate and blood pressure in both animal and human studies, similar to the effects of DMAA. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.
実験室実験の利点と制限
DMBA is a useful tool for studying the effects of thermogenesis and fat metabolism in both animal and human models. However, due to its structural similarity to DMAA and potential for adverse effects, caution should be exercised when using DMBA in laboratory experiments.
将来の方向性
There are several potential future directions for research on DMBA. One area of interest is its potential as a weight loss aid in humans, as well as its effects on exercise performance and recovery. Additionally, further studies are needed to fully understand the potential adverse effects of DMBA and its safety profile. Finally, DMBA may have applications in the development of novel therapeutics for obesity and related metabolic disorders.
合成法
DMBA can be synthesized through a multi-step process starting with 4-chloro-4-methylpentan-2-one and proceeding through several intermediate steps to yield the final product. The synthesis method is well-established and has been described in multiple scientific publications.
科学的研究の応用
DMBA has been studied for its potential as a thermogenic and fat-burning agent in both animal and human studies. In animal studies, DMBA has been shown to increase energy expenditure and decrease body weight, while in human studies, DMBA has been shown to increase metabolic rate and fat oxidation.
特性
IUPAC Name |
4-chloro-N,N,4-trimethylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-8(2,9)6-5-7-10(3)4;/h5-7H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJJLSKFYIJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


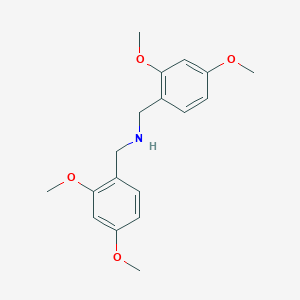
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
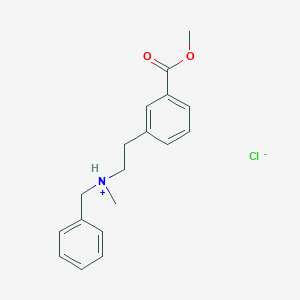

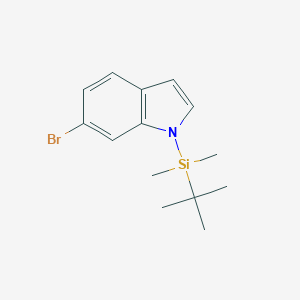

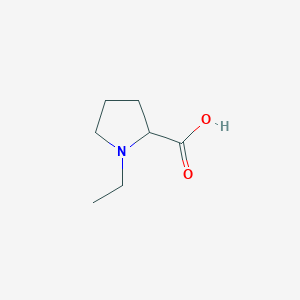
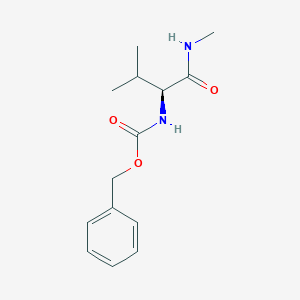
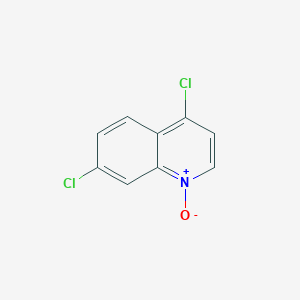
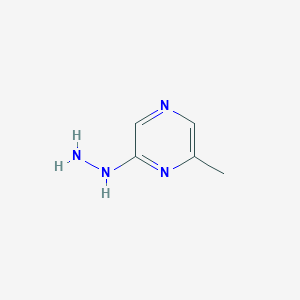

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
